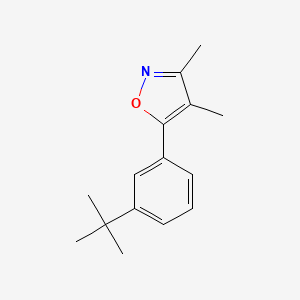

5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole

Description

Properties

CAS No. |

61314-45-2 |

|---|---|

Molecular Formula |

C15H19NO |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

5-(3-tert-butylphenyl)-3,4-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C15H19NO/c1-10-11(2)16-17-14(10)12-7-6-8-13(9-12)15(3,4)5/h6-9H,1-5H3 |

InChI Key |

AEANMXORSYLNSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)C2=CC(=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Sonogashira-Type) Approach

- Method Summary:

A key method involves the Pd-catalyzed Sonogashira cross-coupling of 4-iodoisoxazoles bearing substituents at the 3 and 5 positions with terminal alkynes, followed by further transformations to yield the desired substituted isoxazole. - Catalyst System: Pd(PPh3)Cl2 with copper co-catalyst and triphenylphosphine ligands.

- Reaction Conditions: Typically conducted in an inert atmosphere, with reaction times around 8 hours, achieving high yields (up to 97%).

- Substrate Specificity: The presence of a tert-butyl group at the 5-position and a phenyl group at the 3-position on the isoxazole ring was shown to facilitate high conversion and yield.

Cyclization via Hydroxylamine and α,β-Unsaturated Carbonyl Precursors

- Method Summary:

The classical approach to isoxazole synthesis involves the cyclization of β-ketoesters or β-diketones with hydroxylamine derivatives. For the target compound, precursors bearing the 3-tert-butylphenyl substituent and methyl groups can be designed to cyclize under acidic or basic conditions to form the 1,2-oxazole ring. - Typical Conditions: Use of dehydrating agents or cyclodehydration reagents such as 1,1-carbonyldiimidazole (CDI) to facilitate ring closure.

- Yields: Generally good to excellent, depending on the substituents and reaction optimization.

Alternative Synthetic Routes Involving Wittig or Hydrogenation Steps

- Vinyl and Ethynyl Intermediates:

Some synthetic routes to substituted oxazoles involve the preparation of ethynyl or vinyl intermediates, which are then converted to the oxazole ring system. For example, selective hydrogenation of ethynyl-substituted oxazoles using Lindlar catalyst can yield vinyl-substituted oxazoles, which can be further functionalized. - Wittig Reaction:

The use of Wittig olefination on aldehyde intermediates bearing the tert-butylphenyl substituent can provide access to vinyl derivatives that serve as precursors for oxazole formation.

Data Table Summarizing Key Preparation Parameters

Research Findings and Notes

- The Pd-catalyzed Sonogashira coupling is highly efficient for introducing alkynyl groups onto isoxazole rings substituted with tert-butylphenyl groups, enabling further functionalization to the target compound.

- The presence of bulky tert-butyl groups at the 3-position of the phenyl ring enhances the selectivity and yield of the coupling reactions.

- Cyclodehydration using CDI is a mild and effective method for oxazole ring formation, allowing for straightforward purification and good yields.

- Control experiments indicate that radical mechanisms are unlikely in the Pd-catalyzed coupling, supporting a classical Pd(0)/Pd(II) catalytic cycle.

- Alternative routes involving vinyl intermediates require careful control of hydrogenation conditions to avoid over-reduction and byproduct formation.

Chemical Reactions Analysis

Types of Reactions

5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfisoxazole (4-Amino-N-(3,4-dimethyl-1,2-oxazol-5-yl))

- Structure : Shares the 3,4-dimethyl-1,2-oxazole moiety but substitutes the 5-position with a sulfonamide group instead of a tert-butylphenyl group.

- Pharmacology: Sulfisoxazole is a sulfonamide antibiotic targeting bacterial dihydropteroate synthase.

- Physicochemical Properties : The sulfonamide group introduces hydrogen-bonding capacity, whereas the tert-butylphenyl group in the target compound prioritizes hydrophobic interactions.

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole

- Structure : Differs in the substituents at positions 3 and 5: a phenyl group at position 3 and a methoxyphenyl group at position 3.

- The tert-butyl group in the target compound may enhance thermal stability compared to the methoxy group .

- Synthesis : Both compounds likely undergo similar cyclization pathways, but the tert-butyl group in the target compound requires specialized reagents for introduction.

5-Bromo-3,4-dimethyl-1,2-oxazole

- Structure : Replaces the tert-butylphenyl group with a bromine atom at position 4.

- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in the tert-butylphenyl-substituted compound. However, the bulky tert-butyl group may hinder nucleophilic attacks on the oxazole ring .

- Electronic Effects : Bromine’s electronegativity alters the electron density of the oxazole ring compared to the electron-donating tert-butyl group.

1,2,4-Oxadiazole Derivatives (e.g., 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole)

- Substituent Effects : In 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole, the tert-butyl group is directly attached to the heterocycle, whereas in the target compound, it is part of a phenyl substituent. This distinction impacts molecular planarity and steric interactions .

- Biological Activity : 1,2,4-Oxadiazoles are associated with analgesic and antiviral activities, suggesting divergent therapeutic profiles compared to 1,2-oxazoles .

Data Table: Key Comparisons

Research Findings and Implications

- Structural Insights: Crystallographic studies using SHELX and ORTEP reveal that substituents like tert-butylphenyl groups induce non-planar conformations, affecting molecular packing and solubility .

- Biological Relevance : While sulfisoxazole’s antibacterial mechanism is well-documented, the target compound’s bioactivity remains underexplored. Its lipophilic tert-butylphenyl group may favor central nervous system penetration, warranting further investigation .

- Material Science Applications : The tert-butyl group’s steric bulk could enhance thermal stability in liquid crystals compared to methoxy-substituted analogs .

Biological Activity

5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is a heterocyclic compound with notable biological activities that make it a candidate for further research in pharmacology and agricultural chemistry. This article delves into its synthesis, biological activity, potential applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a tert-butylphenyl group and two methyl groups. The oxazole structure contributes to its unique chemical properties, which are influenced by the bulky substituents that affect its reactivity and interactions in biological systems.

Synthesis Methods

Various synthetic pathways have been developed for this compound. These methods are crucial for modifying the compound's structure to enhance its biological activity. Common synthetic routes include:

- Condensation Reactions : Typically involve the reaction of appropriate aldehydes or ketones with oxazole precursors.

- Cyclization Techniques : Utilization of cyclization reactions involving substituted phenols and nitrogen-containing compounds.

Anticancer Properties

Recent studies indicate that derivatives of oxazole compounds exhibit significant anticancer activities. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in human leukemia cell lines, with IC50 values comparable to established chemotherapeutics such as doxorubicin .

- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of p53 pathways and caspase-3 cleavage .

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other biological activities. Research suggests potential applications in:

- Antimicrobial Activity : Similar oxazole derivatives have shown effectiveness against bacterial strains, indicating a possible role in developing new antimicrobial agents.

- Agricultural Chemistry : The unique properties of this compound could be explored for use in pesticides or herbicides due to its structural characteristics that may influence plant growth or pest resistance.

Comparative Studies

A comparative analysis with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Methylphenyl)-5-methyl-1,2-oxazole | Contains a methyl group on the phenyl ring | Different steric hindrance affecting reactivity |

| 5-(4-Tert-butylphenyl)-3-methyl-1,2-oxazole | Similar tert-butyl substitution but different position | Potentially altered biological activity |

| 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole | Thiazole instead of oxazole | Different heterocyclic structure influencing properties |

The differences in structure lead to variations in biological activities and reactivity profiles among these compounds.

Case Studies

Case studies focusing on the biological activity of related oxazole derivatives provide insights into their therapeutic potential:

- Study on Cytotoxicity : A study demonstrated that certain oxazole derivatives exhibited IC50 values lower than those of traditional chemotherapeutic agents against various cancer cell lines .

- Mechanistic Insights : Research utilizing molecular docking studies revealed strong hydrophobic interactions between oxazole derivatives and target proteins, suggesting a solid foundation for drug design based on these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole, and how can reaction efficiency be quantified experimentally?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with tert-butylphenyl boronic acid derivatives and pre-functionalized oxazole precursors. Reaction efficiency can be quantified via yield optimization using factorial design (e.g., varying catalyst loading, temperature, and solvent polarity) . Monitor intermediates via HPLC or GC-MS to identify bottlenecks .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Combine H/C NMR for substituent identification, IR spectroscopy for functional group validation (e.g., oxazole C=N stretching at ~1600 cm), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Pair with HPLC to monitor degradation products under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on the oxazole core?

- Methodology : Apply density functional theory (DFT) to model electron density distributions and frontier molecular orbitals. Compare computational predictions (e.g., Fukui indices for electrophilic attack sites) with experimental results from nitration or halogenation reactions .

Q. What strategies resolve contradictions in reactivity data between batch and flow reactor systems for this compound?

- Methodology : Use statistical design of experiments (DoE) to isolate variables (e.g., residence time, mixing efficiency). Implement real-time reaction monitoring via inline FTIR or Raman spectroscopy to capture transient intermediates in flow systems .

Q. How can the compound’s intermolecular interactions (e.g., π-stacking, hydrogen bonding) be systematically studied to inform crystal engineering?

- Methodology : Perform Hirshfeld surface analysis on X-ray crystallographic data to quantify interaction types. Pair with molecular dynamics simulations to predict packing motifs under different solvent evaporation conditions .

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts during synthesis?

- Methodology : Employ chiral stationary phases in HPLC or supercritical fluid chromatography (SFC). For scale-up, optimize membrane-based separation technologies (e.g., nanofiltration) to retain undesired byproducts .

Data Contradiction & Theoretical Analysis

Q. How to address discrepancies between predicted (computational) and observed (experimental) reaction kinetics?

- Methodology : Reconcile data by refining computational models (e.g., incorporating solvent effects via COSMO-RS). Validate with kinetic isotope effect (KIE) studies or isotopic labeling to trace mechanistic pathways .

Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in biological assays involving this compound?

- Methodology : Apply generalized additive models (GAMs) or machine learning algorithms (e.g., random forests) to handle heteroscedasticity. Use bootstrapping to estimate confidence intervals for EC values .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.